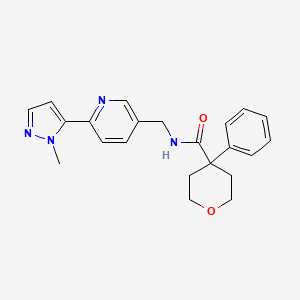

![molecular formula C15H16N2O5S B2441379 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 942004-00-4](/img/structure/B2441379.png)

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

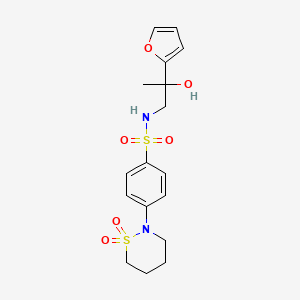

“N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 .

Synthesis Analysis

The synthesis of isoxazol-5(4H)-one derivatives, which includes the compound , can be catalyzed by a synthetic enzyme (synzyme). The catalytic system could be used up to 15 times without any notable loss of its activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by an isoxazole ring fused with a cyclopentane ring, and it also contains an acetamide group and a methoxyphenylsulfonyl group .Chemical Reactions Analysis

The reaction mechanism for the synthesis of isoxazol-5(4H)-one derivatives was investigated, and among the three reaction pathway possibilities, only one was operating under the developed conditions .科学的研究の応用

Synthesis and Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide and its derivatives have been synthesized and evaluated for various biological activities. These compounds are part of a broader category of sulfonamide derivatives that have been explored for their antimicrobial and anticonvulsant properties. For instance, derivatives incorporating the sulfamoyl moiety have been studied for their potential as antimicrobial agents (Darwish et al., 2014). Moreover, azoles incorporating a sulfonamide moiety have shown promising anticonvulsant activity, with some compounds offering significant protection against convulsions (Farag et al., 2012).

Cytotoxicity and Carbonic Anhydrase Inhibition

The compound's derivatives have also been investigated for their cytotoxic activities and their ability to inhibit carbonic anhydrase isoenzymes. Some polymethoxylated-pyrazoline benzene sulfonamides showed selective cytotoxicity against tumor cell lines and exhibited superior carbonic anhydrase inhibitory activity (Kucukoglu et al., 2016). Additionally, thiazolylsulfonamides related to certain antiviral treatments were found to inhibit human carbonic anhydrase isoforms, suggesting potential for treating diseases like cancer and epilepsy (Carta et al., 2017).

Antimicrobial Evaluation of Isoxazole-Based Heterocycles

Isoxazole-based heterocycles incorporating the sulfamoyl moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

将来の方向性

特性

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-10-5-7-11(8-6-10)23(19,20)9-14(18)16-15-12-3-2-4-13(12)17-22-15/h5-8H,2-4,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZHYTJFCNDVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C3CCCC3=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenoxyphenyl)methanone](/img/structure/B2441301.png)

![3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile](/img/structure/B2441302.png)

![2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2441303.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441305.png)

![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441307.png)

![3-(2,2,2-trifluoroethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2441312.png)